molecular formula C7H11BrF2 B6229232 3-(2-bromoethyl)-1,1-difluorocyclopentane CAS No. 858121-95-6

3-(2-bromoethyl)-1,1-difluorocyclopentane

Cat. No.: B6229232
CAS No.: 858121-95-6
M. Wt: 213.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromoethyl)-1,1-difluorocyclopentane is an organic compound characterized by a cyclopentane ring substituted with a 2-bromoethyl group and two fluorine atoms at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromoethyl)-1,1-difluorocyclopentane typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentane, which is subjected to halogenation to introduce the fluorine atoms.

    Halogenation: Cyclopentane is treated with a fluorinating agent such as hydrogen fluoride or a fluorine gas under controlled conditions to yield 1,1-difluorocyclopentane.

    Bromination: The 1,1-difluorocyclopentane is then reacted with ethylene bromide in the presence of a catalyst like aluminum bromide to introduce the 2-bromoethyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Halogenation: Large quantities of cyclopentane are halogenated using industrial fluorinating agents.

    Catalytic Bromination: The fluorinated product is then subjected to bromination using ethylene bromide and a suitable catalyst in large reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)-1,1-difluorocyclopentane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 2-bromoethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols are used under mild to moderate conditions.

    Elimination Reactions: Strong bases such as potassium tert-butoxide are used to induce elimination.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 3-(2-hydroxyethyl)-1,1-difluorocyclopentane, 3-(2-aminoethyl)-1,1-difluorocyclopentane, or 3-(2-mercaptoethyl)-1,1-difluorocyclopentane are formed.

    Elimination Products: Alkenes such as 1,1-difluoro-3-cyclopentene are formed.

    Oxidation Products: Alcohols or ketones such as 3-(2-hydroxyethyl)-1,1-difluorocyclopentane or 3-(2-oxoethyl)-1,1-difluorocyclopentane are formed.

    Reduction Products: Hydrocarbons such as 3-ethyl-1,1-difluorocyclopentane are formed.

Scientific Research Applications

3-(2-Bromoethyl)-1,1-difluorocyclopentane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-bromoethyl)-1,1-difluorocyclopentane involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with nucleophilic sites in biomolecules, leading to modifications in their structure and function.

    Pathways Involved: The compound may participate in pathways involving nucleophilic substitution, leading to the formation of new chemical bonds and potentially altering biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloroethyl)-1,1-difluorocyclopentane: Similar in structure but with a chlorine atom instead of bromine.

    3-(2-Iodoethyl)-1,1-difluorocyclopentane: Similar in structure but with an iodine atom instead of bromine.

    3-(2-Fluoroethyl)-1,1-difluorocyclopentane: Similar in structure but with a fluorine atom instead of bromine.

Uniqueness

3-(2-Bromoethyl)-1,1-difluorocyclopentane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to its analogs. The bromine atom provides a good leaving group for nucleophilic substitution reactions, while the fluorine atoms contribute to the compound’s stability and electronic properties.

Properties

CAS No.

858121-95-6

Molecular Formula

C7H11BrF2

Molecular Weight

213.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.